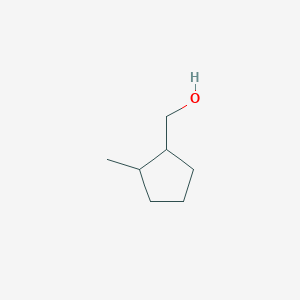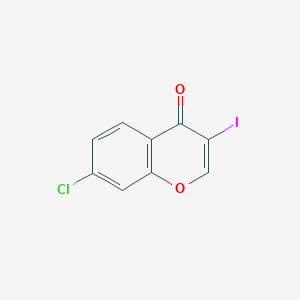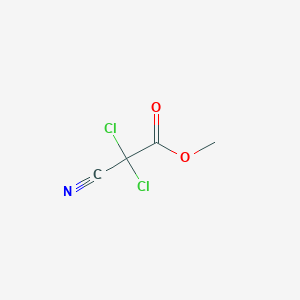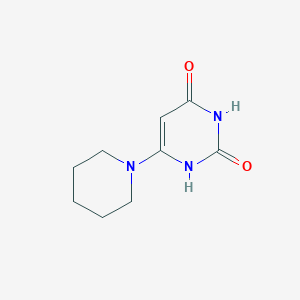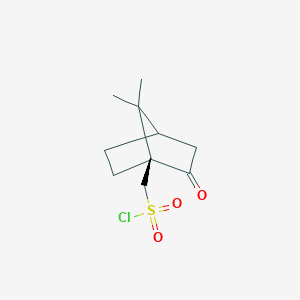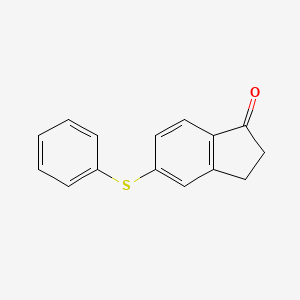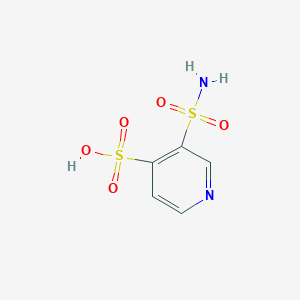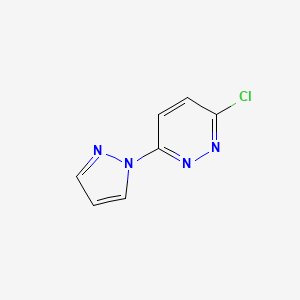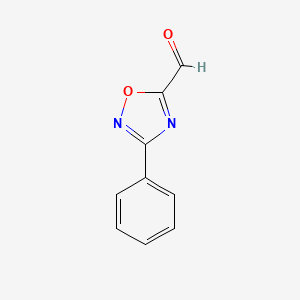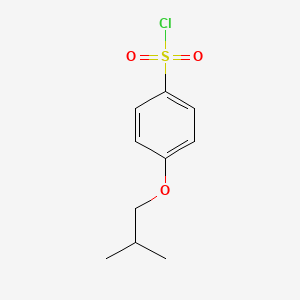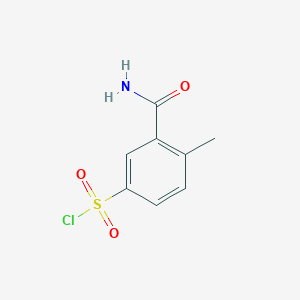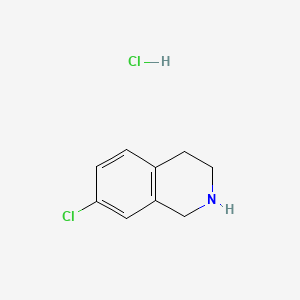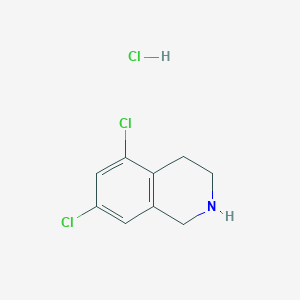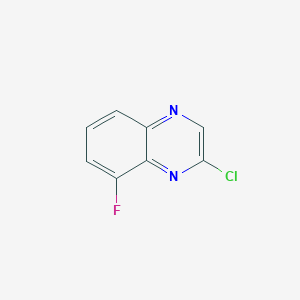
2-Chloro-8-fluoroquinoxaline
Vue d'ensemble
Description
Synthesis Analysis
Fluoroquinolones, a class of compounds that includes 2-Chloro-8-fluoroquinoxaline, are synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-fluoroquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with a fluorine atom.
Chemical Reactions Analysis
Fluorinated quinolines, including 2-Chloro-8-fluoroquinoxaline, undergo a variety of synthetic reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Physical And Chemical Properties Analysis
2-Chloro-8-fluoroquinoxaline is a heterocyclic organic compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol. Further physical and chemical properties are not specified in the available sources.
Applications De Recherche Scientifique
- Quinoxaline derivatives have shown promising antimicrobial activity .
- The methods of application typically involve in vitro testing against various bacterial and fungal strains .
- The outcomes often include measurements of the minimum inhibitory concentration (MIC) of the compound .
- Quinoxaline derivatives have been used in the development of anticancer drugs .
- These compounds are typically tested in vitro against various cancer cell lines, and in vivo in suitable animal models .
- The results usually include measurements of cell viability, apoptosis induction, and tumor growth inhibition .
- Some quinoxaline derivatives have shown antiviral properties .
- The methods of application usually involve in vitro testing against various viral strains .
- The outcomes often include measurements of the compound’s ability to inhibit viral replication .
- Quinoxaline derivatives have been studied for their anti-inflammatory and analgesic properties .
- These compounds are typically tested in suitable animal models .
- The results usually include measurements of inflammation reduction and pain relief .
- Some quinoxaline derivatives have shown antithrombotic properties .
- The methods of application usually involve in vitro and in vivo testing .
- The outcomes often include measurements of the compound’s ability to inhibit blood clot formation .
Antimicrobial Activity
Anticancer Activity
Antiviral Activity
Anti-Inflammatory and Analgesic Activity
Antithrombotic Activity
Anti-HIV Agents
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-8-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSFLIZYITHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-fluoroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




